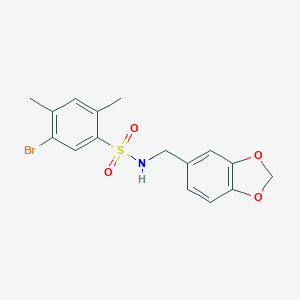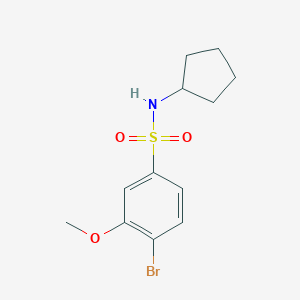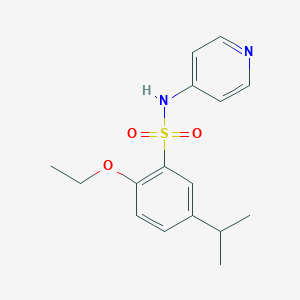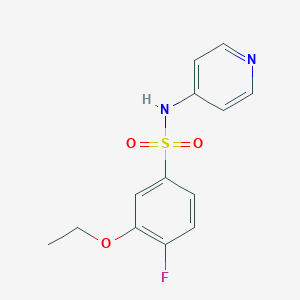
N-(1,3-benzodioxol-5-ylmethyl)-5-bromo-2,4-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-ylmethyl)-5-bromo-2,4-dimethylbenzenesulfonamide, commonly known as BDMBS, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BDMBS is a sulfonamide-based compound that has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of BDMBS is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, including carbonic anhydrase and urease. Carbonic anhydrase is an enzyme that plays a crucial role in the regulation of pH in the body, while urease is an enzyme that is involved in the metabolism of urea. Inhibition of these enzymes by BDMBS may contribute to its antibacterial and antifungal activities.
Biochemical and Physiological Effects
BDMBS has been reported to have minimal toxicity in vitro and in vivo. In addition, it has been shown to have low cytotoxicity towards normal human cells, making it a potential candidate for cancer therapy. BDMBS has also been shown to have anti-inflammatory properties, which may contribute to its potential as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of BDMBS is its ease of synthesis, which makes it readily available for use in laboratory experiments. In addition, BDMBS has been shown to have good stability under various conditions. However, one of the limitations of BDMBS is its limited solubility in water, which may affect its bioavailability and limit its potential applications.
Orientations Futures
There are several future directions for research on BDMBS. One potential direction is the optimization of its synthesis method to improve its yield and purity. Another direction is the investigation of its potential as a therapeutic agent for various diseases, including cancer and bacterial and fungal infections. Furthermore, the elucidation of its mechanism of action and the identification of its molecular targets may provide insights into its potential applications and contribute to the development of novel therapeutic agents.
Méthodes De Synthèse
BDMBS can be synthesized using different methods, including the reaction of 5-bromo-2,4-dimethylbenzenesulfonyl chloride with N-(1,3-benzodioxol-5-ylmethyl)amine in the presence of a base. Another method involves the reaction of 5-bromo-2,4-dimethylbenzenesulfonamide with N-(1,3-benzodioxol-5-ylmethyl)amine in the presence of a base. Both methods have been reported to yield BDMBS in good yields.
Applications De Recherche Scientifique
BDMBS has been found to have potential applications in various fields of scientific research. It has been reported to have antibacterial, antifungal, and anticancer activities. BDMBS has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. In addition, BDMBS has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Propriétés
Nom du produit |
N-(1,3-benzodioxol-5-ylmethyl)-5-bromo-2,4-dimethylbenzenesulfonamide |
|---|---|
Formule moléculaire |
C16H16BrNO4S |
Poids moléculaire |
398.3 g/mol |
Nom IUPAC |
N-(1,3-benzodioxol-5-ylmethyl)-5-bromo-2,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C16H16BrNO4S/c1-10-5-11(2)16(7-13(10)17)23(19,20)18-8-12-3-4-14-15(6-12)22-9-21-14/h3-7,18H,8-9H2,1-2H3 |
Clé InChI |
WAEWHJZCRPGPFE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)Br)C |
SMILES canonique |
CC1=CC(=C(C=C1S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[3-(3-Chlorophenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278989.png)
![3-[(E)-3-(2,4-dichlorophenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one](/img/structure/B278990.png)
![2-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one](/img/structure/B278992.png)
![2-[3-(2-Bromophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278996.png)
![2-(Methylamino)-7-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B278997.png)
![4-{3-[6-(Methylamino)-7-oxo-1,3,5-cycloheptatrien-1-yl]-3-oxo-1-propenyl}benzonitrile](/img/structure/B278998.png)
![3-[3-(2-Chlorophenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B279000.png)
![4-[3-(2-Hydroxy-3-oxo-1,4,6-cycloheptatrien-1-yl)-3-oxo-1-propenyl]benzonitrile](/img/structure/B279001.png)
![2-Hydroxy-3-[3-(4-chlorophenyl)propenoyl]cyclohepta-2,4,6-triene-1-one](/img/structure/B279002.png)




